molecular formula C26H19N3O3 B10863069 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one

3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one

Cat. No.: B10863069
M. Wt: 421.4 g/mol
InChI Key: JBLPDQVUBWTGEJ-JVWAILMASA-N
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Description

3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenoxymethyl group, and a 2-hydroxy-1-naphthylmethyleneamino substituent. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzoic acid derivatives with appropriate aldehydes to form the corresponding Schiff bases. These Schiff bases are then cyclized to form the quinazolinone core. The phenoxymethyl group can be introduced through nucleophilic substitution reactions. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced with other nucleophiles under appropriate conditions.

    Cyclization: Cyclization reactions can be employed to form additional ring structures, enhancing the compound’s complexity and potential biological activity.

Scientific Research Applications

3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE has been extensively studied for its scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, contributing to the development of new chemical entities.

    Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers have explored its potential as a lead compound for drug development.

    Medicine: The compound’s therapeutic potential has been investigated in various preclinical studies, showing promise in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, resulting in the suppression of cancer cell proliferation. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:

    4(3H)-Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activities and applications.

    2-Phenoxymethylquinazolinones: These compounds have a similar structure but lack the 2-hydroxy-1-naphthylmethyleneamino group, resulting in different chemical and biological properties.

Properties

Molecular Formula

C26H19N3O3

Molecular Weight

421.4 g/mol

IUPAC Name

3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(phenoxymethyl)quinazolin-4-one

InChI

InChI=1S/C26H19N3O3/c30-24-15-14-18-8-4-5-11-20(18)22(24)16-27-29-25(17-32-19-9-2-1-3-10-19)28-23-13-7-6-12-21(23)26(29)31/h1-16,30H,17H2/b27-16+

InChI Key

JBLPDQVUBWTGEJ-JVWAILMASA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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